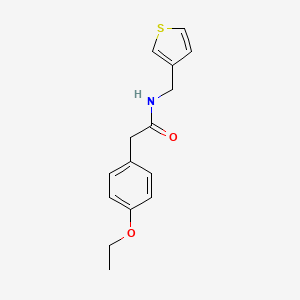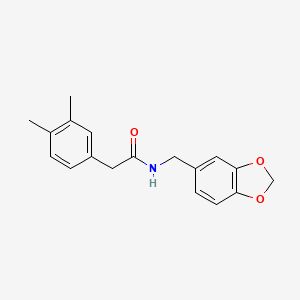![molecular formula C23H32O2 B4996314 1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)](/img/structure/B4996314.png)
1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)' is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as 'Bis(2-tert-butylphenyl) ether' or 'Bis(2-tert-butylphenyl) oxide' and is widely used in various fields, including materials science, organic chemistry, and biochemistry.
Mécanisme D'action
The exact mechanism of action of '1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)' is not fully understood. However, studies have suggested that the compound acts as a free radical scavenger and an inhibitor of pro-inflammatory cytokines. It may also activate various signaling pathways that promote cell survival and reduce oxidative stress.
Biochemical and Physiological Effects
Studies have shown that '1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)' exhibits potent antioxidant and anti-inflammatory effects in vitro and in vivo. It has been shown to reduce the production of reactive oxygen species and inhibit the expression of pro-inflammatory cytokines. In addition, this compound has been shown to protect against oxidative stress-induced cell death and promote cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of '1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)' is its excellent stability and low toxicity, making it an ideal candidate for various lab experiments. However, its high melting point and low solubility in water can limit its use in certain applications. In addition, the compound's precise mechanism of action and potential side effects are not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for the study of '1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)'. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Further studies are needed to elucidate the compound's mechanism of action and potential side effects in vivo. In addition, the development of new synthetic routes and modifications of the compound's structure could lead to the discovery of more potent and selective analogs with improved properties.
Méthodes De Synthèse
The synthesis of '1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)' involves the reaction of 2-tert-butylphenol with 1,3-dibromopropane in the presence of a base. The reaction produces the desired compound through etherification. The yield of the reaction is typically high, and the compound can be easily purified using standard techniques.
Applications De Recherche Scientifique
'1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)' has been extensively used in materials science as a polymer stabilizer due to its excellent thermal stability and UV resistance. It has also been used as a ligand in organic chemistry reactions, where it can form stable complexes with various transition metals. In biochemistry, this compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
1-tert-butyl-2-[3-(2-tert-butylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-22(2,3)18-12-7-9-14-20(18)24-16-11-17-25-21-15-10-8-13-19(21)23(4,5)6/h7-10,12-15H,11,16-17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHNMHNCDAWXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCOC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


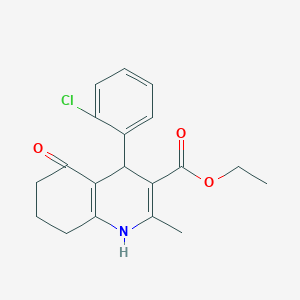
![4-methoxy-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4996257.png)
![1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine](/img/structure/B4996263.png)
![2-(5-bromo-4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4996270.png)
![5-{[1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4996274.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4996279.png)
![3-[1-[(3,4-dimethoxybenzoyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4996297.png)
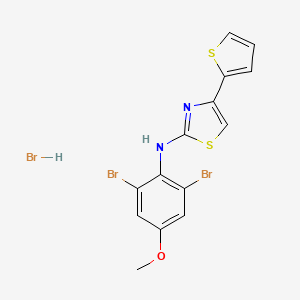
![1-isopropyl-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4996326.png)
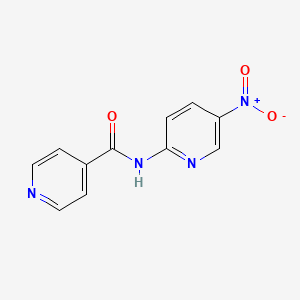
![1-[2-(3-isopropylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4996333.png)
